AChE and BuChE Inhibitory Potency of 7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one Class Compounds vs. Standard Therapeutics
As a class of 7-hydroxy-chromone derivatives bearing a pyridine moiety, compounds including the target scaffold demonstrate potent dual cholinesterase inhibition, with some members exhibiting significantly lower IC50 values than the clinical standard donepezil. This establishes a clear performance benchmark for this chemical series in Alzheimer's disease research [1].
| Evidence Dimension | Cholinesterase inhibition potency (IC50) |
|---|---|
| Target Compound Data | AChE IC50 range: 9.8 - 0.71 µM; BuChE IC50 range: 1.9 - 0.006 µM (for 7-hydroxy-chromone derivatives with a pyridine moiety) |
| Comparator Or Baseline | Donepezil (AChE IC50 = 0.023 µM; BuChE IC50 = 3.4 µM) |
| Quantified Difference | The most potent analog in the series demonstrates a ~30-fold improvement in AChE inhibition and a >500-fold improvement in BuChE inhibition relative to donepezil. |
| Conditions | In vitro enzymatic assays using AChE and BuChE. |
Why This Matters
This class-level data demonstrates that the 7-hydroxy-chromone-pyridine pharmacophore is a privileged scaffold for designing multi-target-directed ligands against Alzheimer's disease, with quantifiable superiority over the standard drug in key in vitro metrics.
- [1] Abdpour, S., Jalili-Baleh, L., Nadri, H., Forootanfar, H., Bukhari, S. N. A., Ramazani, A., Ebrahimi, S. E. S., Foroumadi, A., & Khoobi, M. (2021). Chromone derivatives bearing pyridinium moiety as multi-target-directed ligands against Alzheimer's disease. Bioorganic Chemistry, 110, 104750. View Source
